molecular formula C11H15NO3 B1591499 2,6-Dimethyl-D-tyrosine CAS No. 136771-16-9

2,6-Dimethyl-D-tyrosine

Cat. No.: B1591499
CAS No.: 136771-16-9
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-SNVBAGLBSA-N
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Description

2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Use in Opioid Peptidomimetics : Dmt is used in the development of synthetic opioid ligands. It has been found that opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types. The synthesis process of Boc-2',6'-dimethyl-l-tyrosine (3a) utilizing microwave-assisted Negishi coupling is highlighted for its efficiency in creating these compounds (Bender et al., 2015).

  • Structure-Activity Relationship in Opioid Derivatives : Research indicates that Dmt enhances receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides. The study explores a series of compounds with Dmt and evaluates their affinity and agonism at the mu-opioid receptor, providing insights into its direct influence on opioid parameters (Fujita et al., 2005).

  • Constrained Tyrosine Analogues : A series of tyrosine analogues, including 2',6'-dimethyl-β-methyl-tyrosines, were investigated for their restricted rotations about their Cβ-Cγ bonds. The study discusses the potential use of these analogues in understanding peptide-receptor interactions and protein functions (Jiao et al., 1993).

  • Pharmacological Characterization in Opioid Peptides : The interchange of amino acids like Dmt, 2',6'-difluoro-L-tyrosine (Dft), and tyrosine in opioid peptides was evaluated. The study found that Dmt/Tyr(Dft) replacement leads to changes in activity depending on the specific opioid peptide, with some analogues showing selective delta agonism or antagonism (Balboni et al., 2010).

  • Antioxidant Mechanism in Tyrosine Oxidation : A study on the oxidation of tyrosine revealed that one of its oxidation products, DOPA, exhibits antioxidant actions by preventing tyrosine dimerization. This suggests a control mechanism in tyrosine oxidation under high oxidative stress conditions (Recky et al., 2021).

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555897
Record name 2,6-Dimethyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136771-16-9
Record name 2,6-Dimethyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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